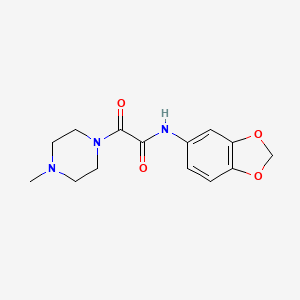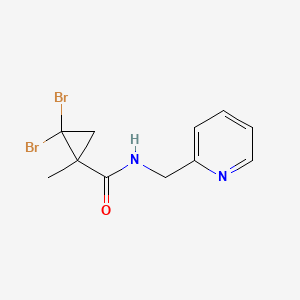![molecular formula C16H22N2O3S B5029227 1-{[4-Ethoxy-3-(methylethyl)phenyl]sulfonyl}-3,5-dimethylpyrazole](/img/structure/B5029227.png)
1-{[4-Ethoxy-3-(methylethyl)phenyl]sulfonyl}-3,5-dimethylpyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[4-Ethoxy-3-(methylethyl)phenyl]sulfonyl}-3,5-dimethylpyrazole is a synthetic organic compound characterized by its unique chemical structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[4-Ethoxy-3-(methylethyl)phenyl]sulfonyl}-3,5-dimethylpyrazole typically involves multiple steps. One common route includes the sulfonylation of 4-ethoxy-3-(methylethyl)phenyl with a sulfonyl chloride derivative, followed by the cyclization with 3,5-dimethylpyrazole under controlled conditions. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality .
Análisis De Reacciones Químicas
Types of Reactions: 1-{[4-Ethoxy-3-(methylethyl)phenyl]sulfonyl}-3,5-dimethylpyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the reaction conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .
Aplicaciones Científicas De Investigación
1-{[4-Ethoxy-3-(methylethyl)phenyl]sulfonyl}-3,5-dimethylpyrazole has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-{[4-Ethoxy-3-(methylethyl)phenyl]sulfonyl}-3,5-dimethylpyrazole involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to changes in cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
- 1-{[4-Methoxy-3-(methylethyl)phenyl]sulfonyl}-3,5-dimethylpyrazole
- 1-{[4-Ethoxy-3-(methylpropyl)phenyl]sulfonyl}-3,5-dimethylpyrazole
Comparison: 1-{[4-Ethoxy-3-(methylethyl)phenyl]sulfonyl}-3,5-dimethylpyrazole is unique due to its specific ethoxy and methylethyl substituents, which may confer distinct chemical and biological properties compared to similar compounds. These differences can affect its reactivity, stability, and interaction with biological targets .
Propiedades
IUPAC Name |
1-(4-ethoxy-3-propan-2-ylphenyl)sulfonyl-3,5-dimethylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c1-6-21-16-8-7-14(10-15(16)11(2)3)22(19,20)18-13(5)9-12(4)17-18/h7-11H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBLZWWOJXWDFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2C(=CC(=N2)C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(4-Bromophenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}pyrrolidine-2,5-dione](/img/structure/B5029158.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-(2-fluorophenyl)glycinamide](/img/structure/B5029161.png)
![2-[4-(anilinosulfonyl)phenoxy]-N-[2-(phenylthio)phenyl]acetamide](/img/structure/B5029167.png)
![N-[2-furyl(2-hydroxy-1-naphthyl)methyl]-2-phenylacetamide](/img/structure/B5029173.png)
![[(2S,6R)-2,6-dimethylmorpholin-4-yl]-[5-[(3-fluorophenoxy)methyl]-1H-pyrazol-3-yl]methanone](/img/structure/B5029184.png)
![[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone;oxalic acid](/img/structure/B5029186.png)
![2-[[5-acetyl-4-(4-bromophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl]acetamide](/img/structure/B5029188.png)
![N~1~-(3-acetylphenyl)-N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B5029192.png)
![11-(1,3-benzodioxol-5-yl)-3,3-dimethyl-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide](/img/structure/B5029207.png)

![Ethyl 4-[4-(2-ethoxy-2-oxoethoxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B5029221.png)
![1-(2-Methoxyphenyl)-3-[5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5029231.png)
![6-(4,6-Dimethylcyclohex-3-en-1-yl)-3-ethylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5029232.png)

